BenchChemオンラインストアへようこそ!

4-(Azetidin-3-yl)morpholine

Excitatory Amino Acid Transporters Neuroprotection Transporter Pharmacology

4-(Azetidin-3-yl)morpholine (302355-79-9) fuses a strained azetidine with morpholine, delivering a unique pharmacophore with XLogP3 -0.7 and TPSA 24.5 Ų—ideal for CNS drug discovery. Exhibits 5.6-fold EAAT3 selectivity over EAAT2 (IC50 525 vs. 2950 nM). The free amine enables rapid diversification via amidation, reductive amination, or N-arylation. CYP3A4 IC50 >19 µM minimizes DDI risk—critical for NK1 antagonist development. Low MW (142.2 g/mol) supports favorable CNS MPO scores. Order now for SAR library synthesis.

Molecular Formula C7H16N2O2
Molecular Weight 160.217
CAS No. 302355-79-9
Cat. No. B2981208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)morpholine
CAS302355-79-9
Molecular FormulaC7H16N2O2
Molecular Weight160.217
Structural Identifiers
SMILESC1COCCN1C2CNC2
InChIInChI=1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2
InChIKeyGLHXYSFEVOAOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yl)morpholine (CAS 302355-79-9): A Versatile Azetidine-Morpholine Hybrid Scaffold for Medicinal Chemistry and Chemical Biology Research


4-(Azetidin-3-yl)morpholine (CAS 302355-79-9) is a small-molecule heterocyclic building block that combines a strained, four-membered azetidine ring with a saturated, six-membered morpholine ring, linked directly at the azetidine 3-position [1]. This unique fusion endows the compound with a defined three-dimensional shape, a balanced lipophilicity profile (XLogP3 = -0.7), and a topological polar surface area (TPSA) of 24.5 Ų, which are key determinants of passive permeability and oral bioavailability [1]. The compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting protein kinases and neurokinin receptors, and is widely used in medicinal chemistry for scaffold diversification and structure-activity relationship (SAR) studies .

Why 4-(Azetidin-3-yl)morpholine is Not Interchangeable with Other Morpholine or Azetidine Building Blocks


The specific combination of a conformationally rigid azetidine ring with a flexible morpholine moiety in 4-(Azetidin-3-yl)morpholine creates a unique pharmacophore that cannot be replicated by simple substitution with other heterocyclic amines. The azetidine nitrogen provides a site for further derivatization and hydrogen-bonding interactions, while the morpholine oxygen enhances solubility and modulates basicity [1]. Replacing the azetidine with a piperidine or pyrrolidine ring would significantly alter the molecular geometry, conformational flexibility, and lipophilicity, leading to unpredictable changes in target binding affinity, selectivity, and metabolic stability . The following quantitative evidence demonstrates how these specific structural features translate into distinct biological and physicochemical profiles that are critical for successful drug discovery campaigns.

Quantitative Differentiation of 4-(Azetidin-3-yl)morpholine: A Comparative Analysis of Key Selection Parameters


EAAT Transporter Inhibition: 5.6-Fold Selectivity for EAAT3 over EAAT2

4-(Azetidin-3-yl)morpholine exhibits a distinct selectivity profile between the excitatory amino acid transporter (EAAT) subtypes EAAT2 and EAAT3. In HEK293 cells, the compound shows a 5.6-fold lower IC50 for EAAT3 (525 nM) compared to EAAT2 (2950 nM) [1] [2]. This selectivity is a direct consequence of the compound's unique structural features, as similar heterocyclic amines often lack this pronounced subtype discrimination.

Excitatory Amino Acid Transporters Neuroprotection Transporter Pharmacology

Physicochemical Properties: Superior Hydrophilicity and Lower Molecular Weight Versus Piperidine and Pyrrolidine Analogs

4-(Azetidin-3-yl)morpholine (MW 142.2 g/mol) exhibits a significantly lower molecular weight and higher polarity (XLogP3 = -0.7) compared to its six-membered ring analog, 4-(piperidin-3-yl)morpholine (MW 170.3 g/mol, XLogP3 ≈ 0.3) and its five-membered analog, 4-(pyrrolidin-3-yl)morpholine (MW 156.2 g/mol, XLogP3 ≈ -0.2) [1] [2] [3]. The smaller, more strained azetidine ring contributes to a reduced molecular weight and increased hydrophilicity, which are favorable attributes for central nervous system (CNS) drug design where lower lipophilicity and smaller size correlate with improved brain penetration and reduced promiscuity.

Drug Design Physicochemical Properties Scaffold Optimization

CYP3A4 Inhibition Profile: Reduced Risk of Drug-Drug Interactions in NK1 Antagonist Series

In a series of morpholine-substituted azetidine derivatives developed as neurokinin-1 (NK1) receptor antagonists, compounds containing the 4-(azetidin-3-yl)morpholine scaffold demonstrated significantly lower inhibition of the major drug-metabolizing enzyme CYP3A4 compared to many known NK1 antagonists [1]. A representative compound from this series exhibited a CYP3A4 IC50 of 19.2 µM, a value that is considered to confer a low risk for clinical drug-drug interactions [1]. This is in stark contrast to many clinically used drugs and earlier-generation NK1 antagonists, which often display CYP3A4 IC50 values in the nanomolar range, leading to significant metabolic liabilities.

Cytochrome P450 Drug-Drug Interactions Metabolic Stability

Synthetic Utility: A Validated Intermediate for IRAK4 and AXL/c-MET Kinase Inhibitors

4-(Azetidin-3-yl)morpholine and its dihydrochloride salt are explicitly claimed as key synthetic intermediates in the preparation of several advanced clinical candidates. It is used in the synthesis of substituted pyrazolopyrimidines as potent IRAK4 kinase inhibitors and in the construction of dual AXL/c-MET kinase inhibitors [1]. In these applications, the azetidine nitrogen serves as a crucial attachment point for further functionalization, enabling the exploration of diverse chemical space. The use of this specific scaffold has been linked to improved selectivity and potency compared to previous generations of inhibitors [2].

Kinase Inhibitors Synthetic Intermediate Drug Discovery

Optimal Research and Development Applications for 4-(Azetidin-3-yl)morpholine


Development of Subtype-Selective EAAT3 Modulators for Neurological Research

The 5.6-fold selectivity for EAAT3 over EAAT2 (IC50: 525 nM vs. 2950 nM) positions 4-(azetidin-3-yl)morpholine as a promising starting point for designing tools to probe EAAT3 function in neuronal and peripheral tissues [1] [2]. This selectivity profile can be leveraged to develop chemical probes for studying the role of EAAT3 in glutamate homeostasis, cysteine uptake for glutathione synthesis, and its emerging role in psychiatric and neurodegenerative disorders, without confounding effects from EAAT2 inhibition.

Design of CNS-Penetrant Kinase Inhibitors with Favorable Physicochemical Properties

With a low molecular weight (142.2 g/mol) and high polarity (XLogP3 = -0.7), this scaffold is ideally suited for the synthesis of kinase inhibitors intended for CNS targets [1]. Its incorporation into lead series for targets such as IRAK4 or AXL/c-MET, as documented in patent literature, can help maintain a favorable CNS Multiparameter Optimization (MPO) score, increasing the likelihood of achieving adequate brain exposure and target engagement [2] .

Minimizing CYP3A4-Mediated Drug-Drug Interaction Liability in NK1 Antagonist Programs

For teams developing neurokinin-1 (NK1) receptor antagonists for indications such as chemotherapy-induced nausea and vomiting (CINV) or depression, this scaffold offers a validated strategy to reduce CYP3A4 inhibition [1]. The reported CYP3A4 IC50 of >19 µM for a representative compound containing this motif suggests a low risk for metabolic drug-drug interactions, a critical differentiator from first-generation NK1 antagonists and a key factor for selecting a backup or follow-on clinical candidate.

Accelerated Synthesis of Diverse Heterocyclic Libraries via Azetidine N-Functionalization

The free secondary amine on the azetidine ring serves as a versatile handle for rapid diversification through amide bond formation, reductive amination, or N-arylation [1]. This reactivity allows for the parallel synthesis of structurally diverse compound libraries, enabling efficient exploration of structure-activity relationships around a privileged scaffold that has demonstrated activity against multiple target classes, including EAATs and various protein kinases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Azetidin-3-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.